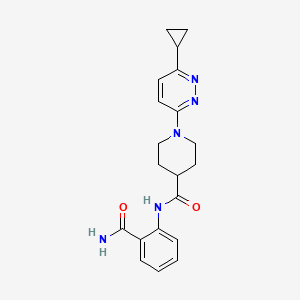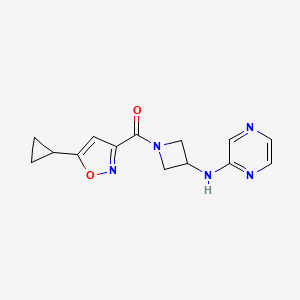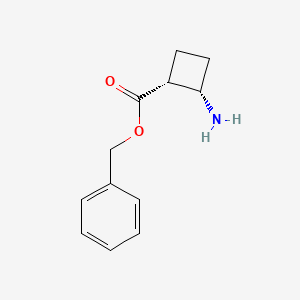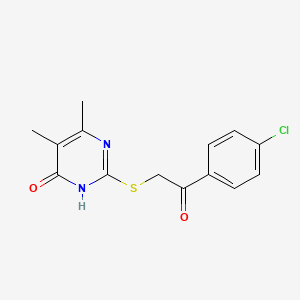
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a chemical entity that appears to be related to various piperazine derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperazine derivatives involves several steps, including acylation, cyclization, and substitution reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation of 4-aminopyridine and N,N'-carbonyldiimidazole, followed by deprotection and salt formation . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by treatment with various reagents to introduce the piperazine moiety and subsequent substitution with arylisocyanates or arylisothiocyanates .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical for their biological activity. For example, the presence of an arene sulfonyl group on N4 in l-piperazine-2-carboxylic acid derived N-formamides was found to be crucial for high enantioselectivity as Lewis basic catalysts . In the case of piperidine-4-yl-aminopyrimidines, the introduction of N-phenyl derivatives, particularly 3-carboxamides, resulted in potent activity against wild-type HIV-1 and resistant mutant viruses, with crystallographic evidence supporting the binding motif .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including hydrosilylation and substitution reactions, which are essential for their synthesis and functionalization. The hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts resulted in high yields and enantioselectivities for a broad range of substrates . The synthesis of N-aryl piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of antimicrobial piperazine-carboxamide or -carbothioamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of various substituents can significantly affect these properties and, consequently, the pharmacological profile of the compounds. For instance, the antimicrobial activity of the synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives was evaluated against different bacterial and fungal strains, with some compounds showing potential activity . The scalability and purity of the synthetic process are also important considerations for the practical application of these compounds, as demonstrated in the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Aminomethylation Reaction: A study on the synthesis of N,S-containing heterocycles demonstrated the aminomethylation of piperidinium derivatives to form tetraazatricyclo compounds, which could relate to methodologies for synthesizing compounds similar to N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide (Dotsenko et al., 2012).
Medicinal Chemistry and Pharmacological Applications
- PET Tracers for Serotonin Receptors: Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides showed potential in the development of PET radioligands for neuropsychiatric disorders, indicating the broader utility of complex carboxamides in receptor imaging (García et al., 2014).
- CGRP Receptor Inhibition: The synthesis and evaluation of a potent CGRP receptor antagonist highlighted the relevance of such compounds in therapeutic applications, demonstrating the importance of structural elements similar to those in this compound for medicinal chemistry (Cann et al., 2012).
Antimicrobial and Antifungal Activity
- Antimicrobial Activity: A study on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives underscored their potent antimicrobial activity, suggesting potential applications for compounds with similar structures in combating microbial infections (Babu et al., 2015).
Novel Synthetic Pathways and Drug Development
- Process Optimization for Kinase Inhibitors: Discovery and process optimization for the synthesis of kinase inhibitors, such as the scalable and facile synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, exemplify the significance of detailed synthetic pathways in the development of new therapeutic agents, which could be relevant to the synthesis and application of this compound (Wei et al., 2016).
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-17(15)22-20(27)14-9-11-25(12-10-14)18-8-7-16(23-24-18)13-5-6-13/h1-4,7-8,13-14H,5-6,9-12H2,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFJLGYXWIUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)


![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)

![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)
![Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3018616.png)
![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)